molecular formula C20H25BrN2O2 B4589172 3-bromo-N-{4-[(diethylamino)methyl]phenyl}-4-ethoxybenzamide

3-bromo-N-{4-[(diethylamino)methyl]phenyl}-4-ethoxybenzamide

Cat. No.: B4589172
M. Wt: 405.3 g/mol
InChI Key: OKSQHBOPYRQMMX-UHFFFAOYSA-N
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Description

3-bromo-N-{4-[(diethylamino)methyl]phenyl}-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H25BrN2O2 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.10994 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioiodinated Benzamide Derivatives for Melanoma Imaging

Research on radioiodinated N-(dialkylaminoalkyl)benzamides, including derivatives similar to "3-bromo-N-{4-[(diethylamino)methyl]phenyl}-4-ethoxybenzamide", has shown promising results for melanoma imaging. Studies indicate that specific structural modifications can significantly enhance melanoma uptake and tissue selectivity, making these compounds valuable for scintigraphy and SPECT imaging of melanoma metastases. The research emphasizes the importance of structure-affinity relationships, metabolic stability, and intracellular localization for optimizing melanoma imaging efficacy (Eisenhut et al., 2000).

Structural and Theoretical Analysis of Benzamide Isomers

The structural analysis of methoxyphenylbenzamide isomers, which share core similarities with "this compound", provides insights into their molecular interactions, including hydrogen and halogen bonding. Such studies are crucial for understanding the compound's potential interactions with biological targets and its pharmacophore behavior. This knowledge is particularly relevant for designing compounds with enhanced ligand-protein interactions for therapeutic applications (Moreno-Fuquen et al., 2022).

Antioxidant and Antibacterial Properties

Nitrogen-containing bromophenols, structurally related to "this compound", isolated from marine red algae, have demonstrated potent radical scavenging activity and moderate antibacterial properties. These findings highlight the potential of such compounds in the development of natural antioxidants and antibacterial agents for food and pharmaceutical applications (Li et al., 2012).

Directed Metalations and Synthetic Applications

Studies involving directed metalations in benzamide derivatives reveal the potential for synthesizing novel compounds through strategic structural modifications. Such research underlines the versatility of benzamide derivatives in chemical synthesis, enabling the production of compounds with varied biological activities and potential therapeutic applications (Brennan et al., 2003).

Properties

IUPAC Name

3-bromo-N-[4-(diethylaminomethyl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-4-23(5-2)14-15-7-10-17(11-8-15)22-20(24)16-9-12-19(25-6-3)18(21)13-16/h7-13H,4-6,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSQHBOPYRQMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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